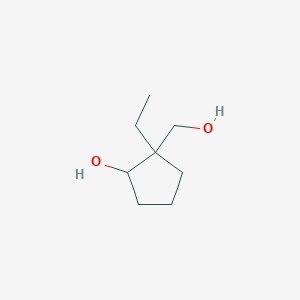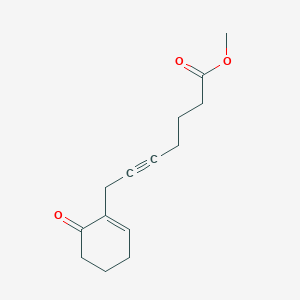
Methyl 7-(6-oxocyclohex-1-EN-1-YL)hept-5-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate is a complex organic compound characterized by its unique structure, which includes a cyclohexenone ring and a heptynoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate typically involves multiple steps. One common method starts with the Baylis-Hillman reaction, where commercially available 2-cyclohexen-1-one is reacted with formaldehyde and a catalyst such as DMAP (4-dimethylaminopyridine) in a solvent like THF (tetrahydrofuran). The reaction mixture is stirred at room temperature for two days and then quenched with water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to release nitric oxide (NO) in the presence of glutathione (GSH) and glutathione S-transferase (GSTπ), leading to anti-proliferative and anti-metastatic activities . The compound’s ability to modulate these pathways makes it a promising candidate for further research in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
O2-(6-Oxocyclohex-1-en-1-yl)methyl diazen-1-ium-1,2-diolates: These compounds are also nitric oxide donors with anti-proliferative and anti-metastatic activities.
(R,Z)-2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol: This compound shares a similar cyclohexenone structure.
Uniqueness
Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate is unique due to its heptynoate ester group, which imparts distinct chemical reactivity and potential biological activities
Propiedades
Número CAS |
132570-81-1 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
methyl 7-(6-oxocyclohexen-1-yl)hept-5-ynoate |
InChI |
InChI=1S/C14H18O3/c1-17-14(16)11-5-3-2-4-8-12-9-6-7-10-13(12)15/h9H,3,5-8,10-11H2,1H3 |
Clave InChI |
SREYRUJLDIYIQT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC#CCC1=CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


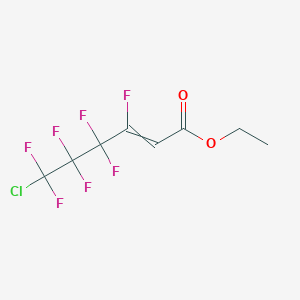
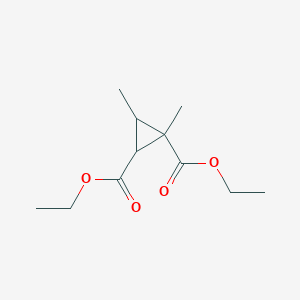
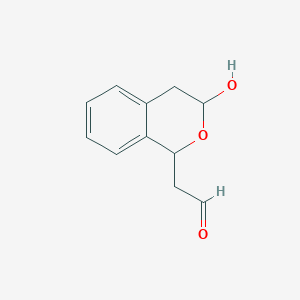

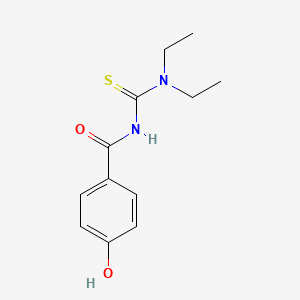
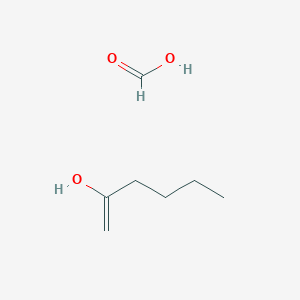
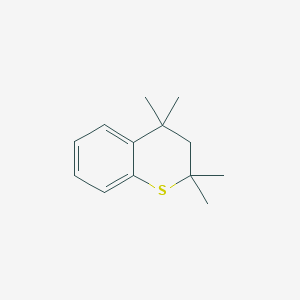

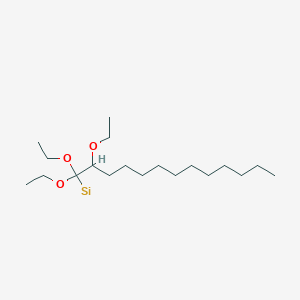
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)
![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
